Welcome to the BenchChem Online Store!
molecular formula C9H10ClNO3 B1312736 Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 821791-58-6

Ethyl 4-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1312736
M. Wt: 215.63 g/mol
InChI Key: WGSWOEOJYNQPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07273877B2

Procedure details

Ethyl 4,6-dichloronicotinate [prepared according to the literature procedure of J. Chem. Soc. 5163 (1963)] (3.19 g, 14.5 mmol) and dimethyl sulfate (6.0 mL, 63 mmol) were combined in a thick-walled glass tube with a Teflon cap. The tube was sealed and heated in a 120° C. sand bath. After 5 h, the reaction was cooled to ambient temperature and diluted with acetonitrile (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL). The reaction mixture was stirred vigorously overnight (ca. 18 h). This mixture was further diluted with water and extracted with dichloromethane (3×). The combined extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to afford 4-chloro-1-methyl-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid ethyl ester (2.65 g, 85% yield) as an oil that solidified upon standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4](Cl)[CH:3]=1.S([O:19][CH3:20])(OC)(=O)=O>C(#N)C.C(=O)(O)[O-].[Na+].O>[CH2:11]([O:10][C:8]([C:7]1[C:2]([Cl:1])=[CH:3][C:20](=[O:19])[N:5]([CH3:4])[CH:6]=1)=[O:9])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)OCC)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously overnight (ca. 18 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C(C=C1Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.